2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride
Description
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is a chemical compound that combines the nicotinamide moiety with a nitrobenzoate ester
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGFEAXRFCLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride typically involves the esterification of 4-nitrobenzoic acid with 2-(Nicotinamido)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Pd/C catalyst, hydrogen gas, ethanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2-(Nicotinamido)ethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and nicotinamide functionalities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nicotinamide moiety can participate in redox reactions and serve as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the nicotinamide moiety.
2-(Nicotinamido)ethyl benzoate: Similar structure but lacks the nitro group.
4-Nitrobenzamide: Contains the nitro group but lacks the ester linkage.
Uniqueness
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is unique due to the presence of both the nitro and nicotinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Biological Activity
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 283.70 g/mol
- IUPAC Name : this compound
The compound features a nicotinamide moiety linked to an ethyl group and a 4-nitrobenzoate, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized to modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate to High |
| Gram-negative Bacteria | High |
| Fungi | Moderate |
Anticancer Effects
In cancer research, this compound has shown promise in inhibiting tumor growth. Studies involving various cancer cell lines suggest that the compound induces apoptosis and inhibits cell cycle progression.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
Key Findings :
- Induction of apoptosis was confirmed via flow cytometry.
- Cell cycle analysis indicated G1 phase arrest in treated cells.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Methodology : Disc diffusion method was employed.
- Results : Zones of inhibition were measured, showing significant activity (p < 0.05).
-
Study on Anticancer Properties :
- Objective : To assess the impact on MCF-7 cell proliferation.
- Methodology : MTT assay was used for cell viability assessment.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at different concentrations.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride with high yield and purity?
- The synthesis involves multi-step reactions, including esterification and amidation. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified via HPLC (>95%) .
- Analytical techniques like NMR (1H/13C) and mass spectrometry confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H NMR detects proton environments (e.g., aromatic protons from the 4-nitrobenzoate group at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolves conformational details, such as the antiperiplanar arrangement of the nicotinamide and nitrobenzoate moieties .
- Fourier-transform infrared spectroscopy (FT-IR) : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester) .
Q. What analytical methods are recommended for assessing purity and detecting related substances?
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (254 nm). System suitability tests require resolution >2.0 between the compound and impurities like ethyl 4-nitrobenzoate .
- Thin-layer chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies trace impurities via exact mass matching .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Impermeable gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Engineering controls : Use fume hoods to minimize inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Advanced Research Questions
Q. How can researchers optimize synthetic routes using computational tools?
- AI-driven retrosynthesis platforms (e.g., Template_relevance Pistachio) predict feasible pathways by leveraging reaction databases. For example, coupling nicotinamide derivatives with activated 4-nitrobenzoate esters .
- Density functional theory (DFT) : Models transition states to identify energy barriers in esterification/amidation steps .
Q. What strategies resolve contradictions in reaction kinetics data for this compound?
- Controlled variable experiments : Isolate variables (e.g., solvent polarity, catalyst loading) to identify rate-limiting steps .
- Arrhenius analysis : Calculate activation energy (Eₐ) across temperatures (e.g., 25–60°C) to validate mechanistic hypotheses .
Q. How can impurity profiles be systematically characterized?
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions to generate degradants.
- HPLC-MS/MS identifies major degradants (e.g., hydrolyzed nicotinamide or nitrobenzoate fragments) .
Q. What are the applications of this compound in host-guest chemistry or catalysis?
- Ligand design : The nitro group acts as an electron-withdrawing moiety, enhancing metal coordination in palladacycles .
- Host-guest systems : The rigid aromatic structure facilitates π-π stacking with cyclodextrins or cucurbiturils .
Q. How does conformational flexibility impact biological activity?
- X-ray crystallography : Reveals that the ethyl linker adopts a staggered conformation, minimizing steric hindrance between the nicotinamide and nitrobenzoate groups .
- Molecular dynamics simulations : Predict binding modes to biological targets (e.g., NAD-dependent enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
